Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246760
InChI: InChI=1S/C10H12ClNO4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3
SMILES:
Molecular Formula: C10H12ClNO4S
Molecular Weight: 277.73 g/mol

Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate

CAS No.:

Cat. No.: VC18246760

Molecular Formula: C10H12ClNO4S

Molecular Weight: 277.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate -

Specification

Molecular Formula C10H12ClNO4S
Molecular Weight 277.73 g/mol
IUPAC Name methyl 3-chlorosulfonyl-4-(dimethylamino)benzoate
Standard InChI InChI=1S/C10H12ClNO4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3
Standard InChI Key JLWFZRDSEMIRJO-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate integrates three key functional groups: a methyl ester, a chlorosulfonyl moiety, and a dimethylamino substituent. The ester group at the 1-position confers lipophilicity, while the electron-withdrawing chlorosulfonyl group enhances electrophilicity at the 3-position. The dimethylamino group at the 4-position introduces basicity and potential for hydrogen bonding, influencing solubility and reactivity.

Molecular Formula and Weight

Derived from its IUPAC name, the molecular formula is inferred as C₁₀H₁₂ClNO₄S, with a molecular weight of 277.73 g/mol. This aligns with analogous chlorosulfonyl benzoates, where substituents contribute distinct mass increments .

Spectroscopic Characterization

  • ¹H NMR: The dimethylamino group typically resonates as a singlet near δ 2.8–3.1 ppm due to the equivalence of its two methyl groups. Aromatic protons adjacent to electron-withdrawing substituents (e.g., SO₂Cl) appear downfield (δ 7.5–8.5 ppm), while ester methyl groups resonate near δ 3.8–4.0 ppm .

  • IR Spectroscopy: Strong absorption bands for the sulfonyl chloride (S=O, ~1350–1200 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹) dominate the spectrum .

  • Mass Spectrometry: High-resolution MS would likely exhibit a molecular ion peak ([M+H]⁺) at m/z 278.03, with fragments corresponding to loss of Cl (Δ m/z -35) and SO₂ (Δ m/z -64) .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzoic acid precursor:

  • Esterification: 4-(Dimethylamino)benzoic acid is converted to its methyl ester using methanol under acidic catalysis (e.g., H₂SO₄) .

  • Chlorosulfonation: The methyl ester undergoes electrophilic sulfonation at the 3-position using chlorosulfonic acid (HSO₃Cl) at 0–5°C to minimize side reactions .

Reaction Scheme:

Methyl 4-(dimethylamino)benzoate+HSO₃ClMethyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate+HCl\text{Methyl 4-(dimethylamino)benzoate} + \text{HSO₃Cl} \rightarrow \text{Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate} + \text{HCl}

Industrial Considerations

Large-scale production employs continuous flow reactors to manage the exothermic nature of chlorosulfonation. Automated systems enhance yield (≥85%) and purity (>95%) by optimizing residence time and temperature .

Reactivity and Chemical Transformations

The chlorosulfonyl group serves as a versatile electrophile, enabling diverse transformations:

Nucleophilic Substitution

  • With Amines: Forms sulfonamides, critical in drug design (e.g., protease inhibitors) .

    R-NH2+Ar-SO₂ClAr-SO₂-NH-R+HCl\text{R-NH}_2 + \text{Ar-SO₂Cl} \rightarrow \text{Ar-SO₂-NH-R} + \text{HCl}
  • With Alcohols: Produces sulfonate esters, used as alkylating agents .

Reduction and Oxidation

  • Reduction: LiAlH₄ reduces -SO₂Cl to -SH, though over-reduction risks require careful stoichiometry .

  • Oxidation: The dimethylamino group can be oxidized to a nitro (-NO₂) group using KMnO₄ under acidic conditions, altering electronic properties .

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